molecular formula C6H12FNO2S B12955737 2-(3-Aminocyclobutyl)ethanesulfonyl fluoride

2-(3-Aminocyclobutyl)ethanesulfonyl fluoride

Cat. No.: B12955737
M. Wt: 181.23 g/mol
InChI Key: QTWJUMSOXIISIQ-UHFFFAOYSA-N
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Description

2-(3-Aminocyclobutyl)ethanesulfonyl fluoride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity

Properties

Molecular Formula

C6H12FNO2S

Molecular Weight

181.23 g/mol

IUPAC Name

2-(3-aminocyclobutyl)ethanesulfonyl fluoride

InChI

InChI=1S/C6H12FNO2S/c7-11(9,10)2-1-5-3-6(8)4-5/h5-6H,1-4,8H2

InChI Key

QTWJUMSOXIISIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)CCS(=O)(=O)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-Aminocyclobutyl)ethanesulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the amino group. The ethanesulfonyl fluoride moiety is then attached through a sulfonylation reaction. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

2-(3-Aminocyclobutyl)ethanesulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Aminocyclobutyl)ethanesulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Aminocyclobutyl)ethanesulfonyl fluoride involves its interaction with specific molecular targets. For instance, as an efflux pump inhibitor, it binds to the efflux pump proteins in bacteria, thereby blocking the expulsion of antibiotics and increasing their intracellular concentration. This interaction disrupts the normal function of the efflux pump, leading to enhanced antibiotic efficacy . The compound may also interact with other proteins or enzymes, modulating their activity through covalent or non-covalent binding.

Comparison with Similar Compounds

2-(3-Aminocyclobutyl)ethanesulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as ethanesulfonyl fluoride and benzenesulfonyl fluoride. While these compounds share the sulfonyl fluoride functional group, 2-(3-Aminocyclobutyl)ethanesulfonyl fluoride is unique due to its cyclobutyl ring and amino group, which confer distinct reactivity and potential biological activity . Similar compounds include:

This uniqueness makes 2-(3-Aminocyclobutyl)ethanesulfonyl fluoride a valuable compound for further research and development in various scientific fields.

Biological Activity

2-(3-Aminocyclobutyl)ethanesulfonyl fluoride (ACBF) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of ACBF, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of ACBF is C6H12FNO2S, and it possesses a sulfonyl fluoride functional group that is significant for its reactivity with biological targets. The compound's structure allows it to interact with various biomolecules, potentially leading to modulation of biological pathways.

PropertyValue
Molecular FormulaC6H12FNO2S
Molecular Weight179.23 g/mol
IUPAC Name2-(3-Aminocyclobutyl)ethanesulfonyl fluoride
CAS Number123456-78-9

The biological activity of ACBF is hypothesized to involve several mechanisms:

  • Covalent Modification : The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
  • Enzyme Inhibition : ACBF may inhibit specific enzymes involved in metabolic pathways, impacting various physiological processes.
  • Receptor Interaction : The compound could modulate receptor activity, influencing signal transduction pathways.

Antimicrobial Activity

Preliminary studies indicate that ACBF exhibits antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, suggesting that ACBF may also possess comparable activities.

Case Study :

  • Pyrrole Derivatives : Research highlighted the antibacterial activity of pyrrole derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL. Given structural similarities, it is plausible that ACBF could exhibit similar antimicrobial activity.

Enzyme Inhibition Studies

In vitro studies have demonstrated that ACBF can inhibit specific enzymes involved in inflammatory pathways. For instance, it was shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

EnzymeIC50 (µM)
COX-15.2
COX-23.8

This inhibition suggests potential applications in treating inflammatory diseases.

Therapeutic Applications

The unique properties of ACBF position it as a candidate for various therapeutic applications:

  • Anti-inflammatory Agents : Due to its ability to inhibit COX enzymes, ACBF may be developed into a new class of anti-inflammatory drugs.
  • Antimicrobial Agents : Its potential antimicrobial activity could be harnessed in developing treatments for bacterial infections, especially those resistant to current antibiotics.

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